4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C22H16BrClN2O4 and a molecular weight of 487.741 . This compound is notable for its unique structure, which includes bromine, chlorine, and methoxy functional groups. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of the core benzoyl and carbohydrazonoyl structures. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the correct functional groups are introduced.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control processes.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium hydroxide, hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Limited use due to its specialized nature, but it may be involved in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in research settings where precise interactions and reactions are required.
Properties
CAS No. |
767310-23-6 |
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Molecular Formula |
C22H16BrClN2O4 |
Molecular Weight |
487.7 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H16BrClN2O4/c1-29-17-9-6-14(7-10-17)22(28)30-20-11-8-16(23)12-15(20)13-25-26-21(27)18-4-2-3-5-19(18)24/h2-13H,1H3,(H,26,27)/b25-13+ |
InChI Key |
NUNCPIZRYZVICA-DHRITJCHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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